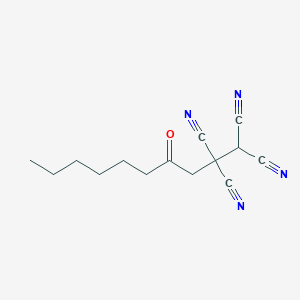![molecular formula C17H15ClN2O3 B14362244 N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide CAS No. 92311-63-2](/img/structure/B14362244.png)
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-oxoazetidine ring, a benzamide group, and a 3-chloro-2-(2-methoxyphenyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide typically involves the following steps:
Formation of the 4-oxoazetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-2-(2-methoxyphenyl) group: This step involves the substitution of the hydrogen atom at the 3-position of the azetidine ring with a 3-chloro-2-(2-methoxyphenyl) group.
Attachment of the benzamide group: The final step involves the condensation of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is unique due to its specific substitution pattern and the presence of the 4-oxoazetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
92311-63-2 |
|---|---|
Formule moléculaire |
C17H15ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-13-10-6-5-9-12(13)15-14(18)17(22)20(15)19-16(21)11-7-3-2-4-8-11/h2-10,14-15H,1H3,(H,19,21) |
Clé InChI |
QMIPCGADMATNHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



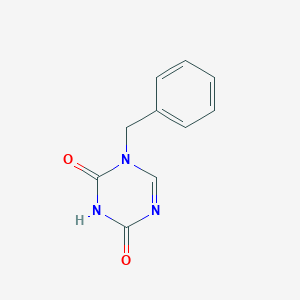
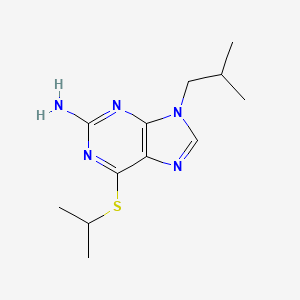
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

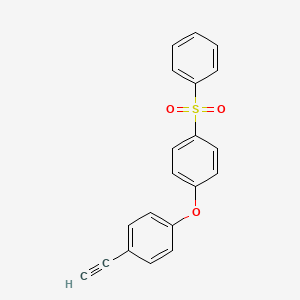
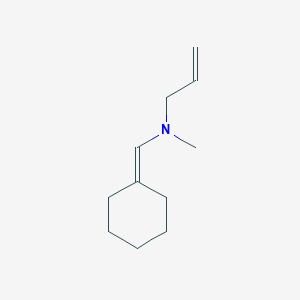
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
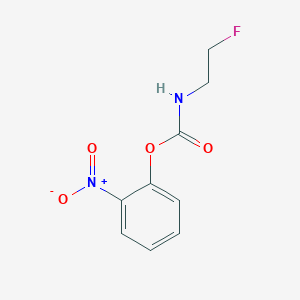
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
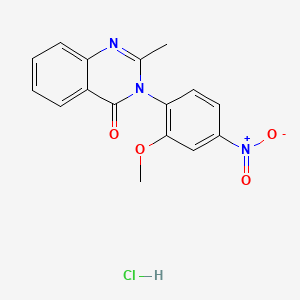
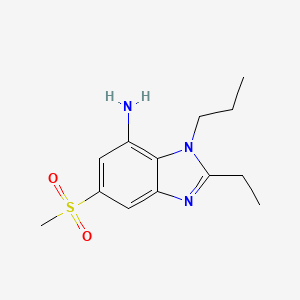
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
